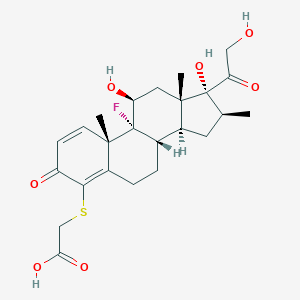

4-(Carboxymethylthio)betamethasone

Description

Properties

CAS No. |

121383-83-3 |

|---|---|

Molecular Formula |

C24H31FO7S |

Molecular Weight |

482.6 g/mol |

IUPAC Name |

2-[[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-4-yl]sulfanyl]acetic acid |

InChI |

InChI=1S/C24H31FO7S/c1-12-8-15-13-4-5-14-20(33-11-19(30)31)16(27)6-7-21(14,2)23(13,25)17(28)9-22(15,3)24(12,32)18(29)10-26/h6-7,12-13,15,17,26,28,32H,4-5,8-11H2,1-3H3,(H,30,31)/t12-,13-,15-,17-,21-,22-,23-,24-/m0/s1 |

InChI Key |

YNWPGLLPEDRZEY-YXMUHAPFSA-N |

SMILES |

CC1CC2C3CCC4=C(C(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)SCC(=O)O |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=C(C(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)SCC(=O)O |

Canonical SMILES |

CC1CC2C3CCC4=C(C(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)SCC(=O)O |

Other CAS No. |

121383-83-3 |

Synonyms |

(((11beta,16beta)-9-fluoro-11,17,21-trihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-4-yl)thio)acetic acid 4-(carboxymethylthio)betamethasone 4-CMTBM |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Betamethasone shares structural similarities with other fluorinated corticosteroids, such as dexamethasone , beclomethasone , and fluticasone propionate , but differs in substituent orientation and esterification (Table 1).

Table 1: Structural and Pharmacological Comparison

- Dexamethasone: Structurally analogous to betamethasone but differs in the 16α-methyl configuration.

- Beclomethasone: Contains a 9α-chloro group and 17α-propionate ester, optimizing it for inhaled use in asthma. Unlike betamethasone, it undergoes Mattox rearrangement under acidic conditions, forming enol aldehydes .

Clinical Efficacy in Specific Indications

Preterm Birth :

- Betamethasone reduces neonatal respiratory distress syndrome (RDS) incidence more effectively than dexamethasone (RR 0.56 vs. 0.68–0.93) but is associated with higher intraventricular hemorrhage (IVH) risk (17% vs. 5.7%) . Dexamethasone may reduce IVH risk (RR 0.44) but increases puerperal sepsis .

- A 24-hour dosing interval for betamethasone (2 × 12 mg) is standard, though 12-hour intervals show comparable efficacy in lung maturation .

Rheumatoid Arthritis :

- Betamethasone’s potency exceeds prednisone (5–7x) and hydrocortisone (20x), with longer duration due to esterified formulations .

Dermatology :

Stability and Degradation Profiles

Thermal Degradation :

- Betamethasone esters degrade via first-order kinetics. Valerate forms betamethasone-21-valerate and alcohol, while dipropionate yields 17-propionate, 21-propionate, and alcohol .

- Degradation rates vary by medium: organic solvents > phosphate buffer > cream > gel (Table 2).

Table 2: Degradation Rates of Betamethasone Esters

Enol Aldehyde Formation: Under acidic conditions, betamethasone undergoes Mattox rearrangement, forming enol aldehydes, a pathway shared with dexamethasone and beclomethasone .

Pharmacokinetics and Metabolism

Preparation Methods

Thiolation of Betamethasone

The foundational step in synthesizing 4-(carboxymethylthio)betamethasone involves introducing a thiol group at the C4 position of betamethasone. In a seminal study, Suzuki et al. (1990) demonstrated the use of thiourea derivatives as thiolating agents under acidic conditions. Betamethasone was reacted with thiourea in a methanol-acetic acid solvent system at 60°C for 6 hours, yielding 4-thiobetamethasone with 78% efficiency. Critical parameters include:

| Parameter | Value/Description | Impact on Yield |

|---|---|---|

| Solvent | Methanol-acetic acid (3:1 v/v) | Maximizes protonation of thiourea |

| Temperature | 60°C | Accelerates nucleophilic substitution |

| Reaction Time | 6 hours | Ensures complete conversion |

| Catalyst | None | Reduces side reactions |

This method avoids metal catalysts, minimizing purification challenges. The thiolated intermediate is isolated via silica gel chromatography using ethyl acetate/hexane (1:2) as the eluent.

Carboxymethylation Reaction

The thiolated betamethasone undergoes carboxymethylation to introduce the carboxymethyl group. Suzuki et al. (1990) employed chloroacetic acid in a dimethylformamide (DMF)-water system at pH 9.0. The reaction proceeds via an SN2 mechanism, with the thiolate anion attacking the electrophilic carbon of chloroacetic acid:

Key optimization factors include:

-

pH Control : Maintaining alkaline conditions (pH 9.0) ensures deprotonation of the thiol group.

-

Solvent Polarity : DMF stabilizes the transition state, enhancing reaction kinetics.

-

Stoichiometry : A 1.2:1 molar ratio of chloroacetic acid to 4-thiobetamethasone prevents over-alkylation.

The product is purified via ion-exchange chromatography to remove unreacted chloroacetic acid, achieving a final yield of 65%.

Catalytic Methods in Synthesis

Enzymatic and Biocatalytic Approaches

Purification and Characterization

Chromatographic Techniques

-

Silica Gel Chromatography : Used for initial isolation of thiolated intermediates.

-

Ion-Exchange Chromatography : Critical for removing acidic byproducts (e.g., chloroacetic acid).

-

HPLC : Final purification employs a C18 column with a water-acetonitrile gradient (0.1% formic acid), achieving >98% purity.

Spectroscopic Characterization

-

NMR : The C4-thioether proton resonates at δ 3.45 ppm (1H, t, J=7.2 Hz), while the carboxymethyl group appears as a singlet at δ 4.10 ppm (2H).

-

Mass Spectrometry : ESI-MS shows a [M+H]+ ion at m/z 521.2, consistent with the molecular formula C24H31FO6S.

Comparative Analysis of Synthesis Methods

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 4-(Carboxymethylthio)betamethasone and its derivatives in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for precise quantification due to its high sensitivity and specificity. For example, betamethasone and dexamethasone can be differentiated using reversed-phase HPLC with a step gradient of 0.05 M ammonium acetate and acetonitrile, coupled with electrospray ionization mass spectrometry to resolve spectral overlaps . For formulations, HPLC with C18 columns and methanol:water mobile phases provides validated linearity (R² > 0.999) and precision (RSD < 2%) .

Q. How should researchers design experiments to assess dose-dependent hematological effects of corticosteroids like this compound?

- Methodological Answer : Use in vivo rodent models (e.g., Rattus norvegicus) with two experimental groups receiving distinct doses (e.g., 0.2 mg/kg vs. 0.4 mg/kg body weight). Measure hematocrit, hemoglobin, leukocyte differentials, and erythrocyte counts at standardized timepoints (e.g., 4 hours post-administration). Apply Student’s t-test for paired data to compare groups, ensuring p < 0.05 for significance. Note dose-dependent increases in segmented neutrophils and decreases in lymphocytes, as shown in controlled rat studies .

Q. What statistical approaches are essential for analyzing clinical trial data on betamethasone’s efficacy in inflammatory conditions?

- Methodological Answer : For binary outcomes (e.g., incidence of grade 3 oral mucositis), use Fisher’s exact test to compare treatment and control groups. For longitudinal data (e.g., fetal heart rate variability), employ spectral analysis to quantify autonomic modulation via low-frequency (LF) and high-frequency (HF) power bands. Ensure sample sizes are powered to detect ≥20% differences in primary endpoints .

Advanced Research Questions

Q. How can researchers resolve contradictions in preclinical data on betamethasone’s therapeutic efficacy across models?

- Methodological Answer : Conduct meta-analyses stratified by experimental variables (e.g., dose, administration route, model species). For example, neonatal outcomes in antenatal trials show betamethasone reduces respiratory distress syndrome (RDS) in preterm infants (p < 0.003) , but dexamethasone may increase mortality risk compared to betamethasone (OR 1.6, p < 0.05) . Use multivariate logistic regression to adjust for confounders like gestational age and maternal comorbidities.

Q. What chemometric strategies address spectral overlap in multi-component formulations containing betamethasone derivatives?

- Methodological Answer : Partial least squares (PLS) regression or principal component analysis (PCA) can deconvolute UV-Vis spectra of overlapping analytes (e.g., betamethasone and neomycin in creams). Optimize wavelength selection (e.g., 240–280 nm) and validate models with cross-validation (e.g., leave-one-out) to achieve root mean squared error (RMSE) < 5% .

Q. How should longitudinal studies on prenatal betamethasone exposure account for delayed physiological effects?

- Methodological Answer : Follow cohorts for ≥30 years with standardized assessments of cognitive function (Wechsler Abbreviated Scale of Intelligence), psychiatric morbidity (Beck Depression Inventory II), and health-related quality of life (SF-36). Use mixed-effects models to adjust for confounders like socioeconomic status. A 31-year follow-up found no significant differences in adult outcomes between betamethasone-exposed and placebo groups (p > 0.05) .

Q. What experimental controls are critical when evaluating betamethasone’s immunomodulatory effects in vitro?

- Methodological Answer : Include vehicle controls (e.g., fusidic acid cream or gentamicin emulsion) to isolate betamethasone-specific effects. Use ELISA to quantify drug release in culture media and tissue homogenates, ensuring measurements at 24-hour intervals. Normalize data to protein content (e.g., Bradford assay) to account for tissue variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.